molecular formula C6H2F2N2 B1425216 2,5-Difluoroisonicotinonitrile CAS No. 1214331-33-5

2,5-Difluoroisonicotinonitrile

Cat. No. B1425216
M. Wt: 140.09 g/mol
InChI Key: PTCKULLMIMIVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoroisonicotinonitrile is a heterocyclic, organic compound that belongs to the class of pyridine derivatives. It has a molecular formula of C6H2F2N2 .


Molecular Structure Analysis

The InChI code for 2,5-Difluoroisonicotinonitrile is 1S/C6H2F2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H . This indicates the molecular structure of the compound.

Scientific Research Applications

Photocatalytic Applications

Research has revealed the efficacy of carbon nitride photocatalysts, prepared through methods like ultrasonic irradiation, hydrothermal, and thermoexfoliation, for selective oxidation processes in water suspension under UV and solar irradiation. These photocatalysts, particularly those exfoliated via thermal and acidic ultrasonic treatments, show promising performance in increasing the conversion and selectivity of specific chemical reactions, underscoring the potential of 2,5-Difluoroisonicotinonitrile derivatives in environmental and synthetic chemistry applications (Akhundi et al., 2017).

Advanced Materials for Energy Storage

In the realm of energy storage, V2O5 nanomaterials synthesized through ultrasonic-assisted hydrothermal methods have been combined with ionic liquids to create rechargeable lithium metal batteries. These batteries exhibit near theoretical specific capacity, improved cyclability, and enhanced kinetics, showcasing the potential of 2,5-Difluoroisonicotinonitrile in developing high-performance energy storage systems (Chou et al., 2008).

Nanotechnology and Sensing Applications

The synthesis of size-controlled metal-organic frameworks (MOFs) decorated with graphene oxide composites via ultrasonication has been explored for electrocatalytic applications, including the sensitive detection of environmental pollutants. This research highlights the critical role of ultrasonication in forming size-controlled composites, thereby enhancing the performance of sensing devices and indicating the potential of 2,5-Difluoroisonicotinonitrile in environmental monitoring and remediation efforts (Arul et al., 2020).

Advanced Catalytic Processes

Palladium–ruthenium nanoparticles on graphene oxide (PdRu@GO) have been developed for the synthesis of 2-amino-4H-chromene derivatives via one-pot multi-component reactions. This process demonstrates the utility of 2,5-Difluoroisonicotinonitrile derivatives in catalyzing chemical reactions with high efficiency, offering potential advancements in pharmaceutical and material science research (Sen et al., 2017).

Biomedical and Sensing Applications

Two-dimensional materials, including those derived from 2,5-Difluoroisonicotinonitrile, have been extensively studied for their applications in biosensors, therapeutic agents, and environmental monitoring. Their unique chemical, physical, and optical properties enable improved device performance, design flexibility, and integration in various biomedical and sensing applications, illustrating the compound's impact beyond traditional uses (Rohaizad et al., 2020).

Safety And Hazards

2,5-Difluoroisonicotinonitrile is classified as a hazardous material. It has a hazard class of 6.1. The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 . The hazard statements include H301, H311, and H331 . Please refer to the material safety data sheet (MSDS) for more detailed safety information .

properties

IUPAC Name

2,5-difluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCKULLMIMIVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721360
Record name 2,5-Difluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoroisonicotinonitrile

CAS RN

1214331-33-5
Record name 2,5-Difluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoroisonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Difluoroisonicotinonitrile
Reactant of Route 3
Reactant of Route 3
2,5-Difluoroisonicotinonitrile
Reactant of Route 4
Reactant of Route 4
2,5-Difluoroisonicotinonitrile
Reactant of Route 5
2,5-Difluoroisonicotinonitrile
Reactant of Route 6
Reactant of Route 6
2,5-Difluoroisonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.